Cas no 104459-65-6 (N-Methylprop-2-ene-1-sulfonamide)

N-Methylprop-2-ene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Propene-1-sulfonamide, N-methyl-
- N-methylprop-2-ene-1-sulfonamide
- CS-0238533
- N-methyl-2-propenesulphonamide
- EN300-196855
- EEA45965
- MJHNRAISAMBLTM-UHFFFAOYSA-N
- AKOS018228428
- SCHEMBL756567
- 104459-65-6
- N-Methylprop-2-ene-1-sulfonamide
-
- MDL: MFCD23742749
- インチ: InChI=1S/C4H9NO2S/c1-3-4-8(6,7)5-2/h3,5H,1,4H2,2H3
- InChIKey: MJHNRAISAMBLTM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 135.03539970Da
- どういたいしつりょう: 135.03539970Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0
N-Methylprop-2-ene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309203-250mg |
n-Methylprop-2-ene-1-sulfonamide |
104459-65-6 | 95% | 250mg |
¥9363 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309203-500mg |
n-Methylprop-2-ene-1-sulfonamide |
104459-65-6 | 95% | 500mg |
¥12776 | 2023-04-17 | |
TRC | M334948-10mg |
N-Methylprop-2-ene-1-sulfonamide |
104459-65-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
TRC | M334948-50mg |
N-Methylprop-2-ene-1-sulfonamide |
104459-65-6 | 50mg |
$ 185.00 | 2022-06-02 | ||
TRC | M334948-100mg |
N-Methylprop-2-ene-1-sulfonamide |
104459-65-6 | 100mg |
$ 275.00 | 2022-06-02 | ||
Enamine | EN300-196855-5g |
N-methylprop-2-ene-1-sulfonamide |
104459-65-6 | 95% | 5g |
$2028.0 | 2023-09-16 | |
Enamine | EN300-196855-0.1g |
N-methylprop-2-ene-1-sulfonamide |
104459-65-6 | 95% | 0.1g |
$241.0 | 2023-09-16 | |
Enamine | EN300-196855-0.5g |
N-methylprop-2-ene-1-sulfonamide |
104459-65-6 | 95% | 0.5g |
$546.0 | 2023-09-16 | |
Aaron | AR01B877-50mg |
N-methylprop-2-ene-1-sulfonamide |
104459-65-6 | 95% | 50mg |
$248.00 | 2025-02-09 | |
A2B Chem LLC | AW02359-1g |
N-methylprop-2-ene-1-sulfonamide |
104459-65-6 | 95% | 1g |
$771.00 | 2024-04-20 |
N-Methylprop-2-ene-1-sulfonamide 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
N-Methylprop-2-ene-1-sulfonamideに関する追加情報
Recent Advances in the Study of N-Methylprop-2-ene-1-sulfonamide (CAS: 104459-65-6) and Its Applications in Chemical Biology and Medicine
N-Methylprop-2-ene-1-sulfonamide (CAS: 104459-65-6) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and covalent modifiers. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.
One of the most notable advancements in the study of N-Methylprop-2-ene-1-sulfonamide is its application in the design of covalent inhibitors targeting cysteine residues in enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity and potency against specific proteases involved in inflammatory pathways. The researchers utilized structure-activity relationship (SAR) analysis to optimize the electrophilic properties of the sulfonamide group, resulting in compounds with improved pharmacokinetic profiles. These findings underscore the potential of N-Methylprop-2-ene-1-sulfonamide as a scaffold for developing next-generation covalent drugs.
In addition to its role in covalent inhibition, N-Methylprop-2-ene-1-sulfonamide has been investigated for its utility in chemical biology probes. A recent preprint on bioRxiv detailed the use of this compound as a clickable handle for protein labeling and imaging. By incorporating an alkyne moiety, the researchers were able to perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to tag and visualize target proteins in live cells. This approach provides a powerful tool for studying protein-protein interactions and cellular localization, offering insights into disease mechanisms and potential therapeutic targets.
Another area of interest is the compound's potential in antimicrobial drug development. A 2022 study in Antimicrobial Agents and Chemotherapy reported that N-Methylprop-2-ene-1-sulfonamide derivatives exhibit promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes. These results highlight the versatility of N-Methylprop-2-ene-1-sulfonamide as a building block for novel antibiotics, addressing the urgent need for new antimicrobial agents.
Despite these promising developments, challenges remain in the clinical translation of N-Methylprop-2-ene-1-sulfonamide-based therapeutics. Issues such as off-target reactivity, metabolic stability, and toxicity must be carefully addressed through further optimization and preclinical studies. Nevertheless, the compound's unique chemical properties and demonstrated biological activities make it a valuable candidate for continued research in chemical biology and drug discovery.
In conclusion, N-Methylprop-2-ene-1-sulfonamide (CAS: 104459-65-6) represents a versatile and promising scaffold in the fields of chemical biology and medicinal chemistry. Recent studies have elucidated its potential in covalent inhibition, chemical probe development, and antimicrobial therapy, paving the way for future innovations. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing our understanding of biological systems.
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